molecular formula C17H25NO2S B2804632 N-(2-cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 1351630-47-1

N-(2-cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2804632
CAS No.: 1351630-47-1
M. Wt: 307.45
InChI Key: VOLNTWQERWSLFX-UHFFFAOYSA-N
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Description

N-(2-Cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propanamide is a synthetic propanamide derivative characterized by a cyclohexyl-hydroxyethyl amine moiety and a phenylthio group at the propanamide backbone. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs offer insights into its probable properties and synthesis pathways.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c19-16(14-7-3-1-4-8-14)13-18-17(20)11-12-21-15-9-5-2-6-10-15/h2,5-6,9-10,14,16,19H,1,3-4,7-8,11-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLNTWQERWSLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 2-bromoethanol to form N-(2-cyclohexyl-2-hydroxyethyl)amine. This intermediate is then reacted with 3-(phenylthio)propanoic acid chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-3-(phenylthio)propanamide.

    Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Identification

The target compound shares a propanamide core with multiple analogs, differing in substituents that influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural Comparison of Propanamide Derivatives
Compound Name / ID Substituents / Functional Groups Key Features Reference
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) Cyclohexyl, 4-chlorophenyl, hydroxamic acid Enhanced metal-chelating ability
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Indole, carbazole, chloro groups Aromatic bulk, potential CNS activity
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide Acetylphenyl, benzothiazolone sulfone Electrophilic sulfone moiety
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazolyl, ethylphenyl, methylphenyl Bioisosteric tetrazole for carboxylic acid
Target Compound Cyclohexyl-hydroxyethyl, phenylthio Balanced lipophilicity and H-bonding N/A

Substituent-Driven Property Analysis

  • Lipophilicity : The cyclohexyl group in the target compound and analogs (e.g., compound 10 derivatives ) enhances membrane permeability. However, the phenylthio group (C₆H₅-S-) may increase electron density and van der Waals interactions compared to chlorophenyl or tetrazolyl groups.
  • Hydrogen Bonding: The hydroxyethyl group in the target compound provides H-bond donor/acceptor capacity, akin to hydroxamic acids (compound 10 ), but lacks the metal-chelating N-hydroxy moiety.
  • Synthetic Complexity : The phenylthio group likely requires thiol- or disulfide-mediated coupling, similar to methods in (carbodiimide-based amidation) .

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